REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([C:8]2[NH:9][CH:10]=[CH:11][C:12](=O)[N:13]=2)[CH:5]=[CH:6][CH:7]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([I:1])[CH:3]=2)[N:13]=1
|
Name
|
2-(3-iodophenyl)-4(1H)-pyrimidinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)C=1NC=CC(N1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed in 123 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at 55° C
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed twice with 75 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washes were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1)C1=CC(=CC=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |